molecular formula C12H16N2S B3986133 1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea

1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea

Cat. No.: B3986133
M. Wt: 220.34 g/mol
InChI Key: KQFLNKUWQOVUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-cyclopropyl-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-3-6-11(9(2)7-8)14-12(15)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFLNKUWQOVUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiourea group can yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives such as:

  • 1-Phenyl-3-(2,4-dimethylphenyl)thiourea
  • 1-Cyclopropyl-3-phenylthiourea

These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.